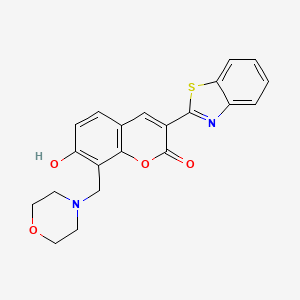
3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one is a complex organic compound with the molecular formula C21H18N2O4S It is known for its unique structure, which combines a benzothiazole moiety with a chromen-2-one core, and a morpholin-4-ylmethyl group
Wissenschaftliche Forschungsanwendungen
3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one has several scientific research applications:
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker for various biological processes.
Industry: Its stability and reactivity make it suitable for use in industrial processes, including the development of new materials and chemical sensors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one typically involves multi-step organic reactions. One common method is the Knoevenagel condensation reaction, which involves the reaction between 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of a catalyst such as L-proline . This reaction forms the chromen-2-one core with the benzothiazole moiety attached.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and chromen-2-one moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
Major products formed from these reactions include various oxidized and reduced derivatives of the original compound. For example, oxidation with H2O2 can yield phenolic products .
Wirkmechanismus
The mechanism of action of 3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a fluorescent probe, detecting reactive oxygen species (ROS) such as peroxynitrite (ONOO-) and hypochlorite (HOCl). The compound’s structure allows it to undergo specific reactions with these ROS, leading to the formation of detectable fluorescent products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzothiazole derivatives and chromen-2-one derivatives, such as:
- 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-(4-morpholinylmethyl)-2H-chromen-2-one
- 3-(2-Benzothiazolyl)-7-hydroxy-8-(4-morpholinylmethyl)-2H-chromen-2-one
Uniqueness
What sets 3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one apart is its combination of a benzothiazole moiety with a chromen-2-one core and a morpholin-4-ylmethyl group. This unique structure imparts specific chemical and physical properties, such as enhanced stability and reactivity, making it particularly useful in various scientific applications.
Eigenschaften
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c24-17-6-5-13-11-14(20-22-16-3-1-2-4-18(16)28-20)21(25)27-19(13)15(17)12-23-7-9-26-10-8-23/h1-6,11,24H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGFPAXYGPAIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














